molecular formula C13H19ClN2O3S B2394348 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide CAS No. 1384541-84-7

6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide

Cat. No.: B2394348
CAS No.: 1384541-84-7
M. Wt: 318.82
InChI Key: YNNXORXBXLHHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chloro group, an ethanesulfonyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyridine Ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Chlorination: Introduction of the chloro group can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The ethanesulfonyl group can be introduced using ethanesulfonyl chloride in the presence of a base like triethylamine.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with ethylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[1-(methylsulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide
  • 6-chloro-N-[1-(ethanesulfonyl)butan-2-yl]-N-ethylpyridine-2-carboxamide
  • 6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-methylpyridine-2-carboxamide

Uniqueness

6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-ethyl-N-(1-ethylsulfonylpropan-2-yl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O3S/c1-4-16(10(3)9-20(18,19)5-2)13(17)11-7-6-8-12(14)15-11/h6-8,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNXORXBXLHHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)CS(=O)(=O)CC)C(=O)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.